Cas no 35132-20-8 ((+)-1,2-Diphenylethylenediamine)

(+)-1,2-Diphenylethylenediamine is a chiral diamine compound widely used as a ligand in asymmetric synthesis and catalysis. Its rigid, C2-symmetric structure enhances stereoselectivity in reactions such as hydrogenations, aldol additions, and epoxidations. The compound’s high enantiopurity and stability make it valuable for producing optically active intermediates in pharmaceuticals and fine chemicals. It also serves as a precursor for chiral auxiliaries and metal complexes, particularly with transition metals like rhodium and ruthenium. The (+)-enantiomer is preferred for its predictable stereochemical outcomes, offering consistent performance in enantioselective transformations. Its compatibility with various solvents and resistance to racemization further contribute to its utility in synthetic chemistry.
(+)-1,2-Diphenylethylenediamine structure
35132-20-8 structure
Product Name:(+)-1,2-Diphenylethylenediamine
CAS No:35132-20-8
MF:C14H16N2
MW:212.290243148804
MDL:MFCD00082769
CID:54370
PubChem ID:2724998
Update Time:2026-04-13

(+)-1,2-Diphenylethylenediamine Chemical and Physical Properties

Names and Identifiers

    • (1R,2R)-1,2-Diphenylethane-1,2-diamine
    • (1R,2R)-(+)-1,2-Diphenylenediamine
    • (1R,2R)-(+)-1,2-Diphenyl-1,2-ethane diamine
    • (1R,2R)-(+)-1,2-Diphenylethylenediamine
    • 1R,2R-diphenyl ethylene diamine
    • ((1R,2R)-2-Amino-1,2-diphenylethyl)amine
    • (+)-1,2-DIPHENYLETHYLENEDIAMINE
    • (1R,2R)-(+)-1,2-Diamino-1,2-diphenylethane
    • (1R,2R)-1,2-Diphenyl-1,2-ethanediamine
    • 1,2-Ethanediamine, 1,2-diphenyl-, (1R,2R)-
    • (1R,2R)-(+)-1,2,Diphenylethylenediamine
    • (1R,2R)-(+)-1,2-Diphenyl-1,2-Ethanediamine ee
    • (1R,2R)- DPEDA
    • (1R,2R)-DPEN
    • (R,R)-DPEN
    • (1R,2R)-(+)-1,2-Diphenyl-1,2-ethanediamine
    • 1R,2R)-(+)-1,2-Diphenylethylenediamine
    • (+)-1,2-Diphenylethylenediamine
    • MDL: MFCD00082769
    • Inchi: 1S/C14H16N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15-16H2/t13-,14-/m1/s1
    • InChI Key: PONXTPCRRASWKW-ZIAGYGMSSA-N
    • SMILES: N[C@H](C1C=CC=CC=1)[C@@H](C1C=CC=CC=1)N
    • BRN: 3201645

Computed Properties

  • Exact Mass: 212.13100
  • Monoisotopic Mass: 212.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.4
  • Topological Polar Surface Area: 52A^2

Experimental Properties

  • Color/Form: Pale-yellow to Yellow-brown Solid
  • Density: 1.0799 (rough estimate)
  • Melting Point: 81.0 to 85.0 deg-C
  • Boiling Point: 353.9°C at 760 mmHg
  • Flash Point: 199.9℃
  • Refractive Index: 103 ° (C=1, EtOH)
  • Water Partition Coefficient: Insoluble in water.
  • PSA: 52.04000
  • LogP: 3.78700
  • Sensitiveness: Air Sensitive
  • Specific Rotation: 104 º (c=1.1, MeOH 25 ºC)
  • Optical Activity: [α]20/D +102°, c = 1 in ethanol
  • Solubility: Insoluble

(+)-1,2-Diphenylethylenediamine Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • FLUKA BRAND F CODES:10-23
  • Hazardous Material Identification: Xi
  • HazardClass:8
  • PackingGroup:III
  • Storage Condition:Store at room temperature
  • Risk Phrases:R36/37/38
  • Safety Term:S26;S36

(+)-1,2-Diphenylethylenediamine Customs Data

  • HS CODE:2942000000
  • Customs Data:

    China Customs Code:

    2921590090

    Overview:

    2921590090. Other aromatic polyamines and derivatives and their salts. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921590090. other aromatic polyamines and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(+)-1,2-Diphenylethylenediamine Pricemore >>

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(+)-1,2-Diphenylethylenediamine Suppliers

Amadis Chemical Company Limited
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(CAS:35132-20-8)(+)-1,2-Diphenylethylenediamine
Order Number:A6166
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Quantity:100g/500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:31
Price ($):175.0/872.0
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:35132-20-8)(1R,2R)-(+)-1,2-Diphenylethylenediamine
Order Number:sfd10552;1614209
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Quantity:200kg/Company Customization
Purity:99.9%/98%
Pricing Information Last Updated:Friday, 19 July 2024 14:35
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:35132-20-8)((1R,2R)-2-Amino-1,2-diphenylethyl)amine
Order Number:LE17146;LE1614209
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:15
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(+)-1,2-Diphenylethylenediamine Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on (+)-1,2-Diphenylethylenediamine

Comprehensive Analysis of (+)-1,2-Diphenylethylenediamine (CAS No. 35132-20-8): Properties, Applications, and Industry Trends

(+)-1,2-Diphenylethylenediamine (CAS No. 35132-20-8) is a chiral organic compound widely recognized for its role in asymmetric synthesis and catalysis. This enantiomerically pure diamine derivative has garnered significant attention in pharmaceutical research, material science, and specialty chemical manufacturing due to its unique stereochemical properties. The compound's molecular structure features two phenyl groups attached to an ethylenediamine backbone, creating a rigid framework that enables precise spatial control in molecular interactions.

Recent advancements in chiral auxiliary applications have positioned (+)-1,2-Diphenylethylenediamine as a valuable building block for asymmetric hydrogenation reactions. Industry reports indicate growing demand for this compound in the development of optically active pharmaceuticals, particularly for CNS-targeting drugs where stereoselectivity is crucial. The global market for chiral diamines is projected to grow at 6.8% CAGR through 2028, with 35132-20-8 representing one of the most sought-after specialty chemicals in this category.

From a synthetic chemistry perspective, researchers frequently search for "how to purify (+)-1,2-Diphenylethylenediamine" or "solvent selection for 35132-20-8 crystallization." Best practices recommend using mixed solvent systems (e.g., ethanol/water) for recrystallization, achieving typical yields of 85-92% with >99% enantiomeric excess. The compound's melting point (128-131°C) and specific rotation ([α]D²⁰ = +75° in methanol) serve as critical quality control parameters.

Environmental considerations have prompted innovations in green chemistry applications of (+)-1,2-Diphenylethylenediamine. Recent studies demonstrate its effectiveness as a ligand in catalytic transfer hydrogenation systems that reduce reliance on precious metal catalysts. This aligns with growing industry interest in "sustainable chiral catalysts" and "metal-free asymmetric synthesis" - search terms showing 40% year-over-year growth in scientific databases.

The compound's structure-activity relationship has been extensively studied for molecular recognition applications. Its ability to form stable complexes with transition metals makes it particularly valuable for designing chiral stationary phases in HPLC columns. Analytical chemists often inquire about "35132-20-8 chiral separation performance" - with studies showing baseline resolution for various racemic carboxylic acids when used as a selector.

In materials science, (+)-1,2-Diphenylethylenediamine serves as a precursor for helical polymer synthesis. Researchers investigating "chiral nanomaterials" have utilized its rigid structure to induce helical conformations in polyimides, creating materials with unique optical properties. The compound's thermal stability (decomposition >280°C) makes it suitable for high-temperature polymerization processes.

Quality control protocols for CAS 35132-20-8 emphasize comprehensive spectroscopic characterization. The ¹H NMR spectrum typically shows distinct aromatic protons at 7.2-7.4 ppm and amine protons at 3.8 ppm (DMSO-d6). Mass spectrometry analysis should confirm the molecular ion peak at m/z 212.1 [M+H]⁺. These analytical parameters are frequently searched in conjunction with "authentication of chiral diamines."

Emerging applications in organocatalysis have expanded the utility of (+)-1,2-Diphenylethylenediamine. Its bifunctional nature allows simultaneous activation of both nucleophiles and electrophiles in asymmetric Michael additions, with recent literature reporting excellent enantioselectivities (up to 98% ee) for β-nitroolefin reactions. This has stimulated commercial interest, with leading suppliers now offering kilogram-scale quantities.

Storage and handling recommendations for 35132-20-8 highlight the importance of moisture-sensitive packaging. The compound should be stored under inert atmosphere at 2-8°C to maintain optical purity over extended periods. These precautions address common user queries about "long-term stability of chiral diamines" and "preventing racemization."

Patent analysis reveals increasing innovation around (+)-1,2-Diphenylethylenediamine derivatives, particularly in bioconjugation chemistry. Modified versions incorporating fluorophores or PEG linkers are gaining traction for diagnostic probe development. This trend correlates with rising searches for "chiral amine bioconjugates" in pharmaceutical literature.

The compound's crystal structure has been extensively characterized through X-ray diffraction, revealing characteristic hydrogen bonding patterns that contribute to its supramolecular assembly behavior. Materials scientists frequently investigate these properties when designing molecularly imprinted polymers for sensor applications.

From a regulatory perspective, (+)-1,2-Diphenylethylenediamine complies with major chemical inventories including TSCA, EINECS, and DSL. Safety data sheets emphasize standard organic compound handling procedures, with particular attention to respiratory protection during powder handling - a key consideration for industrial-scale applications.

Future research directions likely focus on continuous flow chemistry applications of 35132-20-8, with preliminary studies showing promise in catalyst immobilization systems. The compound's versatility ensures its continued relevance across multiple scientific disciplines, from medicinal chemistry to advanced materials engineering.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:35132-20-8)(+)-1,2-Diphenylethylenediamine
A6166
Purity:99%/99%
Quantity:100g/500g
Price ($):175.0/872.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:35132-20-8)(1R,2R)-(+)-1,2-Diphenylethylenediamine
sfd10552;1614209
Purity:99.9%/98%
Quantity:200kg/Company Customization
Price ($):Inquiry/Inquiry
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